Diphosphide(1-)
Description
Structure
2D Structure
Properties
Molecular Formula |
P2- |
|---|---|
Molecular Weight |
61.947524 g/mol |
IUPAC Name |
λ2-phosphanylidenephosphanide |
InChI |
InChI=1S/P2/c1-2/q-1 |
InChI Key |
NDHYILTXGGVEAB-UHFFFAOYSA-N |
Canonical SMILES |
[P-]=[P] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Diphosphide 1 Electronic Structure and Reactivity
Quantum Chemical Approaches to P₂⁻ Bonding and Stability
Density Functional Theory (DFT) Studies on Ground-State Electronic Configurations
Density Functional Theory (DFT) has proven to be a powerful and computationally efficient method for investigating the electronic structure of molecules like P₂⁻. mpg.de DFT calculations focus on the electron density as the fundamental variable, offering a robust framework for determining ground-state properties. mpg.de Studies employing DFT have been instrumental in characterizing the ground-state electronic configuration of the P₂⁻ anion. These calculations help in understanding the distribution of electrons in molecular orbitals and provide insights into the nature of the P-P bond. The ground-state energy of the P₂⁻ anion can be calculated using various functionals within the DFT framework, such as B3LYP and M06-2X, to predict its stability. acs.org
Analysis of Singlet and Triplet States in P₂⁻
The existence of different electronic spin states, namely singlet and triplet states, is a key aspect of the chemistry of many molecules. uomustansiriyah.edu.iq In a singlet state, all electron spins are paired, whereas a triplet state has two unpaired electrons with parallel spins. uomustansiriyah.edu.iq The transition between these states is generally improbable, leading to different lifetimes and reactivity. uomustansiriyah.edu.iq
For the related [H₃, P₂]⁺ system, both singlet and triplet potential energy surfaces have been studied using the G2 procedure. acs.org While not directly on P₂⁻, this research highlights the importance of considering different spin multiplicities in phosphorus-containing species. acs.org Photoelectron spectroscopy can directly measure singlet-triplet splittings in neutral molecules formed from anion photodetachment. chemrxiv.org Theoretical studies on other systems, like copper, silver, and gold trihydrides, have also investigated the relative energies and geometries of the lowest singlet and triplet states. researchgate.net Such analyses are crucial for understanding the potential photochemical behavior and reactivity of P₂⁻.
Computational Modeling of P₂⁻ Reactivity and Reaction Pathways
Computational modeling is an indispensable tool for elucidating the reactivity of chemical species and mapping out potential reaction pathways. By simulating molecular interactions and energy changes, these models provide deep mechanistic insights that are often difficult to obtain through experiments alone.
Mechanistic Insights into P-P Bond Activation and Cleavage
Understanding the mechanisms of P-P bond activation and cleavage is fundamental to controlling the reactivity of phosphorus compounds. Computational studies can model the intricate steps involved in these processes. For instance, in the context of polyolefin degradation, the activation and cleavage of C-C bonds, a process analogous to P-P bond activation, is studied to understand the underlying mechanisms. rsc.org Mechanistic studies on transition-metal-catalyzed reactions often reveal the step-by-step process of bond breaking and formation, including the identification of rate-determining steps. rsc.org Similar computational approaches can be applied to P₂⁻ to explore how its P-P bond interacts with other molecules and under what conditions it might break.
Prediction of Reaction Intermediates and Transition States
Chemical reactions often proceed through a series of steps involving transient species known as intermediates and high-energy structures called transition states. organicchemistrytutor.comsolubilityofthings.com Reaction coordinate diagrams, which plot energy against the progress of a reaction, are used to visualize these species, with valleys representing intermediates and peaks representing transition states. jove.comfiveable.me
Computational tools can predict the structures and energies of these fleeting species, which are often impossible to isolate and study experimentally. jove.comschrodinger.com For multi-step reactions, each step has its own transition state and may involve the formation of a reactive intermediate. jove.com By identifying these intermediates and the energy barriers (activation energies) associated with the transition states, chemists can understand the kinetics and thermodynamics of a reaction. fiveable.me For example, in the acid-catalyzed conversion of polyalcohols, computational studies have identified rate-determining intermediates and transition states, which aligns with experimental observations. nsf.gov Similar predictive modeling for P₂⁻ reactions would be invaluable for understanding its chemical behavior and designing new synthetic routes involving this anion.
Solvation Effects on Diphosphide(1-) Chemistry in Condensed Phases
The chemical behavior of the diphosphide(1-) anion in condensed phases is significantly influenced by its interactions with the surrounding solvent molecules. nih.govlammpstube.com Solvation can alter the kinetics and thermodynamics of reactions involving P₂⁻ by stabilizing or destabilizing the ground and transition states. nih.govnih.gov Computational studies are instrumental in dissecting these complex solvation effects, which are challenging to probe experimentally. casus.science
Theoretical models, such as continuum solvent models and explicit solvent simulations, are employed to understand how the solvent environment modulates the properties and reactivity of P₂⁻. acs.org For instance, in polar solvents, the negative charge of the anion is stabilized through dipole-dipole interactions and hydrogen bonding, which can affect its electronic structure and subsequent chemical transformations. acs.orgresearchgate.net The choice of solvent can have profound consequences on reaction rates and mechanisms. For example, moving from a protic solvent like water to a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can dramatically increase the rate of reactions involving phosphate (B84403) monoester dianions, a related class of phosphorus-containing anions. nih.gov
Computational studies have shown that the nature of the solvent can influence the preferred reaction pathways. In the context of related organophosphorus compounds, theoretical calculations have been used to model the fluxional process of ligand exchange, which is influenced by the solvent environment. acs.org These calculations help in rationalizing the observed experimental outcomes and provide insights into the multisite donor ability of the P₂ ligand. acs.orgacs.org
The table below summarizes key findings from computational studies on solvation effects on phosphorus-containing anions.
| System/Reaction | Solvent | Computational Method | Key Finding |
| Hydrolysis of p-nitrophenyl phosphate dianion | Aqueous DMSO | Not specified | The enthalpy of activation (ΔH‡) is significantly lower in aqueous DMSO compared to water, indicating a rate acceleration. nih.gov |
| [Mo₂Cp₂(μ-PCy₂)(CO)₂(μ-κ²:κ²-P₂)]⁻ anion with electrophiles | Not specified | DFT | The calculations helped model the fluxional process involving the exchange of the ER₃ group between the phosphorus atoms. acs.org |
| Diphosphide(1-) anion | General | Continuum and explicit solvent models | Solvation stabilizes the negative charge and can influence the electronic structure and reactivity. acs.orgacs.orgresearchgate.net |
Exploration of Paramagnetism and Radical Character in P₂⁻ Systems
The diphosphide(1-) anion is a radical species, meaning it possesses an unpaired electron, which confers paramagnetic properties. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique for studying such species. nih.govpnas.org Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate EPR parameters, such as g-values and hyperfine coupling constants, which aids in the interpretation of experimental spectra and provides a deeper understanding of the electronic structure. researchgate.netacs.org
The radical character of P₂⁻ is evident in its chemical behavior. For example, the di-tert-butyldiphosphene radical anion, [tBuP=PtBu]•⁻, which is related to P₂⁻, exhibits a characteristic 1:2:1 triplet in its EPR spectrum, arising from the coupling of the unpaired electron with two equivalent ³¹P nuclei. scispace.comjussieu.fr This observation confirms the delocalization of the unpaired electron over the two phosphorus atoms. nih.gov
Computational studies on P₂⁻ and related systems have been crucial in understanding their stability and reactivity. For instance, quantum-chemical calculations on the [P₃H₃]•⁻ radical anion, a homologous system, have been used to predict its open-chain structure and explain the observed hyperfine coupling pattern. jussieu.fr These theoretical investigations provide insights that are not readily accessible through experimental means alone.
The table below presents a summary of EPR data and computational findings for some P₂⁻ related radical anions.
| Radical Anion | g-value (iso) | Hyperfine Coupling (a_iso) | Experimental/Computational |
| [tBuP=PtBu]•⁻ | 2.0103 | Not specified | Experimental (EPR) scispace.comjussieu.fr |
| [tBuP-(tBu)P-PtBu]•⁻ | 2.0098 | Not specified | Experimental (EPR) scispace.comjussieu.fr |
| [(CH₃)₂C(tBuP)₂]•⁻ | 2.0060 | Not specified | Experimental (EPR) scispace.comjussieu.fr |
| [I₄TAP]•⁻ | 2.0037 | a(¹⁴N) = 5.5 MHz, a(¹H) = 1.8 MHz | Experimental (EPR) nih.gov |
Theoretical calculations also play a vital role in predicting the reactivity of these radical anions. For example, the reaction of the anionic diphosphorus (B173284) complex [Mo₂Cp₂(μ-PCy₂)(CO)₂(μ-κ²:κ²-P₂)]⁻ with various electrophiles has been studied computationally to understand the factors governing the reaction site and the nature of the resulting products. acs.orgacs.org These studies have revealed the multi-faceted donor capabilities of the P₂ ligand, which can interact with electrophiles through different orbitals depending on the nature of the attacking species. acs.org
Synthetic Methodologies for Diphosphide 1 Species and Their Precursors
Generation of P₂⁻ Anion in Controlled Environments
The generation of the bare P₂⁻ anion is challenging due to its high reactivity. Consequently, synthetic efforts have focused on producing this species in controlled environments, often involving its immediate trapping or stabilization by coordinating agents.
Strategies for Stabilizing Elusive P₂⁻ Forms
Stabilization of the P₂⁻ moiety is crucial for its characterization and synthetic application. One successful strategy involves the use of transition metal complexes. For instance, dimetal-bridging diphosphide complexes have been synthesized, where the P₂ unit is stabilized by coordination to two metal centers. Examples include Co₂(η⁵-C₅Me₅)₂(μ₂-η²-P₂)₂ and Fe₂(η⁵-C₅Me₅)₂(μ₂-η²-P₂)₂, which feature two bridging P₂²⁻ ligands. acs.org In these complexes, the P₂ unit is effectively stabilized, allowing for detailed structural and electronic characterization.
Another approach to stabilization involves the use of bulky ligands on the metal centers, which sterically protect the reactive P₂ core. The synthesis of complexes like [{Cp'''Fe(CO)₂}₂(μ,η¹:¹-P₄)] (where Cp''' = η⁵-C₅H₂tBu₃) provides a source of phosphorus that can be transformed into stabilized P₂ units. researchgate.net
Precursor Design for Diphosphide(1-) Formation (e.g., from Phosphaethynolate Anions, PCO⁻)
The phosphaethynolate anion, [PCO]⁻, has emerged as a valuable and versatile precursor for the formation of diphosphide(1-) and other organophosphorus compounds. rsc.orgresearchgate.netwikipedia.orgnih.gov This anion, an analogue of cyanate, can act as a "P⁻" transfer reagent, losing carbon monoxide in the process. rsc.org
The synthesis of [PCO]⁻ itself has seen significant advancements. An early method involved the reaction of lithium bis(trimethylsilyl)phosphide with dimethyl carbonate. wikipedia.org More recent and convenient syntheses have been developed, such as the direct carbonylation of the heptaphosphide trianion (P₇³⁻), which has enabled the bulk preparation of [PCO]⁻ salts. researchgate.net
The [PCO]⁻ anion has been shown to undergo various cycloaddition reactions, demonstrating its utility as a building block. rsc.orgresearchgate.netwikipedia.orgresearchgate.net For example, it participates in [2+2], [3+2], and [4+2] cycloadditions with a range of unsaturated substrates like ketenes, carbodiimides, and activated alkynes. rsc.orgresearchgate.netresearchgate.net These reactions lead to the formation of various phosphorus-containing heterocycles. rsc.orgresearchgate.net Density functional theory (DFT) calculations have been employed to understand the mechanisms and regioselectivity of these cycloaddition reactions, revealing that electronic effects play a crucial role. rsc.orgnih.gov
In Situ Generation and Detection Techniques for P₂⁻ Intermediates
The transient nature of many P₂⁻ species necessitates in situ generation and detection methods. Reactive intermediates are often short-lived and present in low concentrations, making their detection challenging. rsc.org
Mass spectrometry is a powerful tool for identifying reactive intermediates in solution. rsc.org Advanced techniques can help detect short-lived species generated during reactions. Spectroscopic methods are also invaluable. For instance, in situ infrared spectroscopy can be used to monitor changes in reactant and product concentrations, allowing for the identification of transient species. ufl.edu Modulation excitation spectroscopy coupled with phase-sensitive detection is a particularly effective technique for isolating the spectral features of reactive intermediates from those of inactive species. ufl.edu
Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of precursor compounds and generate radical anions in situ for further study by techniques like EPR spectroscopy. rsc.org For example, the reversible reduction of L(X)Ga-substituted dipnictenes has been studied, leading to the generation and characterization of the corresponding radical anions. rsc.org
Approaches to Isolable Diphosphide(1-) Derivatives
While the free P₂⁻ anion is highly reactive, several strategies have been developed to synthesize isolable compounds containing the diphosphide(1-) moiety. These often involve the use of sterically demanding ligands or the formation of stable radical anions.
One approach is the single-electron reduction of neutral dipnictenes. For example, the reduction of [L(R₂N)GaE]₂ (where E = Sb, Bi) with KC₈ has been used to synthesize the corresponding stable dipnictenyl radical anions. rsc.org These radical anions have been characterized by single-crystal X-ray diffraction, EPR, and UV-vis spectroscopy. rsc.org
Another route to isolable diphosphide derivatives involves the reductive cleavage of white phosphorus (P₄). Iron(I) complexes have been shown to cleave P₄ to form Fe₂(P₂)₂ complexes with two bridging P₂²⁻ ligands. acs.org The synthesis of a neutral tetraphosphacyclobutadiene ligand in a cobalt(I) complex also demonstrates the formation of a stable P₄-derived species that can be a precursor to P₂ units. acs.org
The use of bulky cyclopentadienyl (B1206354) ligands, such as the pentamethylcyclopentadienyl (Cp) ligand, has been instrumental in stabilizing diphosphide complexes. acs.orgosti.gov The synthesis of complexes like [CpFe(CO)₂]₂(μ,η¹:¹-P₂) has been reported, providing an isolable source of the P₂ ligand. osti.gov
Coordination Chemistry of Diphosphide 1 As a Ligand
Diverse Binding Modes of the P₂⁻ Ligand to Transition Metals
The P₂⁻ ligand exhibits remarkable flexibility in its coordination to transition metal centers, adopting terminal, bridging, and chelating arrangements. This diversity stems from the presence of multiple lone pairs and π-orbitals available for bonding.
In the terminal coordination mode, the diphosphide(1-) ligand binds to a single metal center through one of its phosphorus atoms. Such complexes are relatively rare but are crucial for understanding the fundamental metal-phosphorus interaction. The geometry of the coordinated phosphorus atom in terminal phosphido complexes can be either pyramidal, indicating a stereochemically active lone pair, or planar, which suggests M-P multiple bonding. wikipedia.org For instance, terminal phosphide (B1233454) complexes of molybdenum have been synthesized, and their study has revealed significant radical character on the phosphorus atom, which can promote coupling reactions. researchgate.net The formation of terminal phosphide complexes can be achieved through various synthetic routes, including group transfer from phosphorus-containing reagents or by deprotonation of coordinated phosphine (B1218219) ligands. researchgate.netnih.govnih.gov
While much of the literature focuses on the simpler phosphido (R₂P⁻) ligand, the principles extend to the P₂⁻ unit. The electronic properties of the metal center and the steric bulk of ancillary ligands play a significant role in stabilizing the terminal M-P₂ arrangement.
The most common coordination mode for phosphido-type ligands is as a bridge between two or more metal centers, and the P₂⁻ ligand is no exception. wikipedia.org In this arrangement, the ligand can span two metals (μ-P₂⁻), three metals (μ₃-P₂⁻), or even four metals (μ₄-P₂⁻), leading to the formation of multinuclear cluster complexes. acs.org
These bridging interactions are critical in stabilizing metal-metal bonds and give rise to complex molecular architectures. For example, the reaction of diphosphenyl complexes with metal carbonyl precursors can lead to P-P bond cleavage and the formation of tetranuclear derivatives where phosphide and phosphinidene (B88843) ligands bridge the metal atoms in various μ₃- and μ₄-coordination modes. acs.org
The geometry of the bridging P₂⁻ unit can vary significantly, influencing the electronic communication between the bridged metal centers. The Rh–P–Rh angle in dinuclear rhodium complexes with bridging phosphido ligands, for instance, has been shown to correlate with the ³¹P NMR chemical shift of the phosphide resonance. nih.govacs.org
Table 1: Selected Examples of Bridging Phosphido Ligand Geometries
| Complex | Bridging Mode | M-M Distance (Å) | M-P-M Angle (°) | Reference |
|---|---|---|---|---|
| [Fe₂(μ-PPh₂)₂(CO)₆] | μ-PPh₂ | --- | --- | wikipedia.org |
| [Mo₂Cp₂(μ-PCy₂)(μ-κ²:κ²-P₂Me)(CO)₂] derived clusters | μ₃-P, μ₄-P | Varies | Varies | acs.org |
| Dimeric Rhodium Complexes | μ-PPh₂ | Varies | Varies | nih.govacs.org |
| [PdCl(μ-PR'₂)(PMe₃)]₂ | μ-PR'₂ | --- | --- | nih.gov |
The diphosphide(1-) ligand can also coordinate to a single metal center through both of its phosphorus atoms in a side-on, chelating fashion, denoted as η²-P₂⁻. This mode of coordination is analogous to the well-known side-on binding of alkenes and alkynes. libretexts.org The η²-coordination involves the donation of electron density from the P-P π-bonding orbitals to the metal center, accompanied by back-donation from the metal d-orbitals into the P-P π*-antibonding orbitals. This interaction effectively activates the P-P bond.
This binding mode is less common than bridging but is critical in the context of P-P bond activation and functionalization. The stability of the η²-P₂⁻ coordination is highly dependent on the electronic properties of the metal center; electron-rich metals are more capable of the necessary π-back-donation to stabilize the complex.
Synthesis and Characterization of Diphosphide(1-) Metal Complexes
The synthesis of metal complexes featuring the P₂⁻ ligand can be achieved through several synthetic methodologies, often involving the reaction of metal precursors with sources of the diphosphide anion or its synthetic equivalents.
Complexes of the diphosphide(1-) ligand and its derivatives have been successfully synthesized with a range of transition metals, particularly those from Groups 7 through 10. nih.gov The choice of metal precursor is critical and can range from simple metal halides to organometallic species such as metal carbonyls.
One common synthetic strategy involves salt metathesis reactions, where an alkali metal phosphide salt is reacted with a transition metal halide. wikipedia.org Another approach is the oxidative addition of a P-Cl bond from a chlorophosphine to a low-valent metal center. For example, phosphide-bridged dinuclear Pd(II) complexes have been synthesized via the oxidative addition of R₂PCl to a Pd(0) precursor. nih.gov The reaction of metal carbonyl dimers, such as those of Group 7 and 9 metals, can generate bimetallic complexes where both metal centers are bound to a bridging phosphorus atom. researchgate.net
Table 2: Synthetic Routes to Metal Phosphido Complexes
| Metal Group | Precursor Example | Phosphorus Source | Product Type | Reference |
|---|---|---|---|---|
| Group 8 | Na₂[Fe₂(CO)₈] | Ph₂PCl | Bridging Diphosphide | wikipedia.org |
| Group 9 | Rhodium Carbonyls | PPP Ligand | Bridging Phosphido | nih.govacs.org |
| Group 10 | Pd(PMe₃)₂ | R'₂PCl | Bridging Diphosphide | nih.gov |
| Group 11 | [Au(PHR₂)Cl] | NH₃ (deprotonation) | Oligomeric Gold(I) Phosphides | nih.gov |
The characterization of these complexes relies heavily on spectroscopic techniques, particularly ³¹P NMR spectroscopy, which provides valuable information about the chemical environment and connectivity of the phosphorus atoms. nih.govacs.org Single-crystal X-ray diffraction is indispensable for the definitive determination of the molecular structure and the specific coordination mode of the P₂⁻ ligand. acs.orgnih.gov
The ancillary ligands, which are the other ligands in the metal's coordination sphere apart from the P₂⁻ unit, exert a profound influence on the coordination geometry and reactivity of the diphosphide ligand. The electronic and steric properties of these co-ligands can dictate which of the diverse binding modes (terminal, bridging, or chelating) is adopted. rsc.org
Electronic and Structural Analysis of Diphosphide(1-) Metal Complexes
The coordination of the diphosphide(1-) ligand, P₂⁻, to a metal center induces significant changes in its electronic structure and geometric parameters. This section delves into the analysis of these changes, focusing on the P-P bond characteristics and the fundamental nature of the metal-ligand interaction.
Impact of Coordination on P-P Bond Characteristics
Upon coordination to a transition metal, the P-P bond of the diphosphorus (B173284) ligand typically undergoes elongation. This structural change is a direct electronic consequence of the metal-ligand bonding. A comparison of the P-P bond distance in various states reveals the extent of this influence. For instance, the P-P bond in a mononuclear iron complex featuring a side-on (η²) coordinated P₂ unit is measured at 1.988(1) Å. nih.gov This is notably longer than the bond in free, gaseous diphosphorus (P₂), which is 1.8934 Å. nih.gov
While elongated relative to free P₂, the P-P bond in this mononuclear complex is shorter than typical P=P double bonds found in organodiphosphene compounds (RP=PR), which average 2.035(±0.018) Å. nih.gov It is also considerably shorter than the P-P bonds in dinuclear complexes where the P₂ ligand bridges two metal centers, which have an average distance of 2.103(±0.045) Å, and substantially contracted compared to the P-P single bond in white phosphorus (P₄) at 2.21(1) Å. nih.gov
| Compound/Complex Type | P-P Bond Length (Å) |
|---|---|
| Free Diphosphorus (P₂) | 1.8934 |
| Mononuclear (η²-P₂)Fe Complex | 1.988(1) |
| Organodiphosphenes (RP=PR) | 2.035(±0.018) |
| Dinuclear P₂ Complexes ((μ₂-P₂)M₂) | 2.103(±0.045) |
| White Phosphorus (P₄) | 2.21(1) |
Metal-Ligand Bonding Nature in P₂⁻ Complexes
The interaction between the diphosphide(1-) ligand and a metal center is best described by the Dewar-Chatt-Duncanson model. This model involves a synergistic combination of two primary components: ligand-to-metal σ-donation and metal-to-ligand π-backdonation.
σ-donation : The P₂ ligand donates electron density from one of its filled π-bonding molecular orbitals to an empty, appropriately oriented d-orbital on the metal center. This interaction forms a σ-bond with respect to the metal-ligand axis.
π-backdonation : Concurrently, the metal center donates electron density from a filled d-orbital back into an empty π* (antibonding) molecular orbital of the P₂ ligand. nih.gov
This π-backdonation is the critical factor responsible for the observed elongation of the P-P bond upon coordination. By populating the P₂ ligand's π* antibonding orbital, the P-P bond order is effectively reduced, leading to a weaker and longer bond. nih.gov
Density Functional Theory (DFT) calculations on model complexes provide robust support for this bonding model. For example, analysis of the molecular orbitals for a model complex, (η²-P₂)Fe(CO)₂(CNArᴾʰ²)₂, revealed that the Highest Occupied Molecular Orbital (HOMO) is consistent with a π-backbonding interaction from the iron center to the η²-P₂ unit. nih.gov Furthermore, the HOMO-1 was identified as an unperturbed P-P π bond, illustrating the retention of π-bonding character within the coordinated ligand. nih.gov This combination of σ-donation and π-backdonation stabilizes the metal-ligand interaction while simultaneously modulating the internal bonding of the diphosphide ligand itself.
Reactivity and Transformations Involving Diphosphide 1
Redox Chemistry of the P₂⁻ Anion and its Complexes
The electronic structure of the diphosphide(1-) anion, featuring a phosphorus-phosphorus bond and a net negative charge, makes it an active participant in redox reactions. This behavior is central to its role in both synthetic chemistry and materials science, particularly in the context of anionic redox processes in battery cathodes. researchgate.net
The diphosphide(1-) anion can undergo both oxidation and reduction, leading to various phosphorus species. The specific pathway is highly dependent on the reaction environment, including the nature of the reacting partner and the presence of coordinating metal centers.
Oxidation: One-electron oxidation of the P₂⁻ anion generates the neutral diphosphorus (B173284) molecule, P₂. This process is a key step in understanding the formation of P₂ complexes from phosphide (B1233454) precursors. Further oxidation can lead to the formation of polyphosphorus cations or phosphorus oxides. In the context of layered metal oxides used as cathode materials, anionic redox chemistry involves the oxidation of lattice anions beyond their classical oxidation states. researchgate.net While extensively studied for oxygen (O²⁻/Oⁿ⁻), similar principles can be applied to phosphorus. osti.govacs.org The oxidation of a P₂⁻ unit within a metal complex could proceed through states involving peroxo-like [P-P]²⁻ species. The reversibility of this oxidation is a critical factor for applications like rechargeable batteries. researchgate.net Studies on related anionic radicals show that one-electron oxidation can lead to dimerization, forming neutral, covalently bonded species. rsc.org
Reduction: One-electron reduction of the P₂⁻ anion yields the diphosphide(2-) dianion, [P₂]²⁻. This species is isoelectronic with molecular oxygen (O₂) and is expected to be a potent reducing agent. The reduction process often involves strong reducing agents like alkali metals. For instance, the chemical reduction of P-P coupled products has been shown to regenerate anionic phosphide species. researchgate.net In reactivity studies of analogous anionic radicals, one-electron reduction by agents such as cobaltocene (B1669278) or potassium graphite (B72142) (KC₈) leads to the formation of the corresponding dianionic species, which may exist as dimers. rsc.org
Table 1: General Redox Pathways for the Diphosphide(1-) Anion
| Process | Reactant | Product(s) | Notes |
|---|---|---|---|
| One-Electron Oxidation | P₂⁻ | P₂ + e⁻ | Forms neutral diphosphorus. |
| One-Electron Reduction | P₂⁻ + e⁻ | [P₂]²⁻ | Forms the diphosphide(2-) dianion. |
| Oxidative Dimerization | 2 P₂⁻ | [P₄]²⁻ or 2 P₂ + 2e⁻ | Can lead to polyphosphorus anions or neutral clusters. |
| Reductive Cleavage | P₂⁻ + 3e⁻ | 2 P³⁻ | Complete cleavage of the P-P bond to form phosphide ions. |
Electron transfer is the fundamental event governing the redox chemistry of the P₂⁻ anion. These processes can be categorized as single-electron transfer (SET) or two-electron transfer events, which can occur through stepwise or concerted mechanisms. nih.gov
In many reactions, particularly those involving transition metal complexes, the P₂⁻ anion participates in bridge-mediated electron transfer. nih.gov The metal center can act as a conduit, facilitating the transfer of electrons to or from the P₂ ligand. The nature of the metal and its ligand environment significantly influences the kinetics and thermodynamics of the electron transfer. For example, photoinduced electron transfer can generate radical ion pairs between a Lewis base and a Lewis acid, a process that highlights how light can mediate redox reactions. acs.org
The reduction of substrates by P₂⁻-containing complexes can proceed via a stepwise mechanism. First, a single electron is transferred from the P₂⁻ unit to the substrate, forming a radical intermediate and the neutral P₂ ligand. A second electron transfer can then complete the reduction. Conversely, in oxidation reactions, the P₂⁻ anion can accept an electron from a substrate in a stepwise fashion. The efficiency of these processes is governed by the energy levels of the frontier molecular orbitals of the diphosphide complex and the substrate. The study of flavin-dependent nitroreductases offers a biological parallel, where enzymes can catalyze reductions via either single-electron or two-electron transfer pathways, leading to different intermediates and products. rsc.org
Nucleophilic and Electrophilic Reactions of P₂⁻
The diphosphide(1-) anion exhibits dual reactivity, capable of acting as a nucleophile due to its lone pairs and negative charge, or as an electrophile, particularly when coordinated to electron-withdrawing groups.
As a nucleophile, the P₂⁻ anion can react with a wide range of organic electrophiles. scribd.com The reaction typically involves the attack of the phosphorus anion on an electron-deficient carbon center. This reactivity provides a pathway for the synthesis of organophosphorus compounds containing a P-P bond.
Common organic electrophiles that react with P₂⁻ include:
Alkyl Halides (R-X): Reaction with alkyl halides via an Sₙ2 mechanism leads to the formation of alkyl-substituted diphosphanes. The negative charge on the P₂⁻ anion makes it a potent nucleophile, capable of displacing halide leaving groups. libretexts.org
Carbonyl Compounds (Aldehydes and Ketones): The P₂⁻ anion can add to the electrophilic carbonyl carbon of aldehydes and ketones. libretexts.org The initial product is an α-hydroxy-diphosphane adduct, which can undergo further reactions.
Epoxides: Ring-opening of epoxides by nucleophilic attack from the P₂⁻ anion results in the formation of β-hydroxy-diphosphanes.
The regioselectivity of these reactions can be influenced by steric and electronic factors of both the diphosphide species and the organic electrophile. acs.org
Table 2: Examples of Nucleophilic Reactions of Diphosphide(1-) with Organic Electrophiles
| Electrophile Class | Example Electrophile | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyldiphosphane |
| Aldehyde | Acetaldehyde (CH₃CHO) | 1-(Diphosphanyl)ethan-1-ol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(Diphosphanyl)propan-2-ol |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetyldiphosphane |
The nucleophilic character of the P₂⁻ anion also enables it to react with various inorganic and organometallic substrates. These reactions are fundamental to the incorporation of the P₂ unit into larger clusters and coordination complexes.
A key reaction is the interaction with metal halides. The P₂⁻ anion can displace halide ligands from a metal center to form a metal-diphosphide complex. This can be viewed as the P₂⁻ anion acting as a ligand, donating electron density to the metal. The synthesis of multinuclear P₂ complexes has been achieved through the reaction of metal-based nucleophiles with phosphorus-based electrophiles like PCl₃. nih.gov Conversely, a nucleophilic P₂⁻ species would be expected to react with electrophilic metal centers.
Furthermore, P₂⁻ can react with main-group element halides (e.g., R₂BCl, R₃SiCl). This leads to the formation of new P-element bonds, creating novel inorganic rings and chains. The high electrophilicity of certain phosphorus atoms in cationic phosphorus ring systems makes them susceptible to attack by nucleophiles, and by analogy, the nucleophilic P₂⁻ would readily attack electrophilic inorganic centers. rsc.org The interaction with inorganic substrates is also relevant in the context of pyrophosphatase enzymes, where metal cofactors mediate the interaction with the electrophilic phosphate (B84403) groups of the substrate. rcsb.orgnih.gov
P-P Bond Cleavage and Formation in Diphosphide(1-) Systems
The phosphorus-phosphorus bond in the diphosphide(1-) anion and its derivatives is not static; it can be readily cleaved and reformed, particularly under the influence of transition metal centers. rsc.org This dynamic behavior is crucial for the catalytic functionalization of white phosphorus (P₄) and the synthesis of organophosphorus compounds.
Metal complexes can facilitate the homolytic or heterolytic cleavage of the P-P bond. rsc.org For instance, the coordination of a diphosphane (B1201432) (R₂P-PR₂) to a soft transition metal can result in the rapid cleavage of the P-P bond to form terminal or bridging phosphido (PR₂⁻) ligands. rsc.org In some cases, this process is reversible, allowing for the regeneration of the P-P bond. researchgate.net The thermolysis of certain iridium/gold complexes containing a coordinated diphosphane leads to P-P bond cleavage. rsc.org
Conversely, the P-P bond can be formed from mononuclear phosphide precursors. Metal-bound phosphide ligands (M-PR₂) can undergo radical coupling to form a P-P bond, yielding a dimeric product. rsc.org The reductive cleavage of P-C bonds in P-phenyl substituted diphosphinine derivatives has been used to generate cyclic bis-phosphanide species, which are effective precursors for forming new P-P or P-element bonds upon quenching with electrophiles. researchgate.net Reactions involving heterometallic complexes have demonstrated that E-H bonds (where E = S, H) can be cleaved across a metal-phosphorus double bond, leading to the formation of new P-H bonds. acs.org This illustrates the diverse pathways available for transforming phosphorus-containing functionalities.
Table 3: Metal-Mediated P-P Bond Transformations
| Metal System | Transformation | Description | Reference |
|---|---|---|---|
| Ir(III)/Au(I) | Reversible P-P Cleavage | A κ¹-diphosphane complex undergoes reversible P-P bond cleavage upon reaction with a labile gold(I) source. | rsc.orgresearchgate.net |
| Rh(V) | P-P Bond Formation | A terminal phosphido Rh(V) intermediate is implicated in the dehydrocoupling of HPR₂ to form R₂P-PR₂. | rsc.org |
| K (Potassium) | Reductive P-C Cleavage | P-phenyl groups on a diphosphinine are cleaved by potassium to generate a cyclic bis-phosphanide (dianion). | researchgate.net |
Role of Diphosphide(1-) in Main Group Chemistry
The diphosphide(1-) radical anion, [P₂]⁻, is a highly reactive species. nih.gov Its chemistry with main group elements is characterized by its behavior as a potent nucleophile and a building block for forming phosphorus-element bonds. Due to its instability, the [P₂]⁻ unit is often utilized in the form of stabilized complexes, where it is coordinated to main group or transition metal fragments. A significant area of research involves the stabilization of the related neutral P₂ moiety by main group entities, such as N-heterocyclic carbenes (NHCs) or N-heterocyclic silylenes (NHSis), which then allows for the study of its reactivity. researchgate.netrsc.org These stabilized P₂ synthons exhibit reactivity that mirrors the behavior of the diphosphide anion, particularly in its reactions with electrophilic main group compounds.
Research has demonstrated that the P₂ unit, when stabilized, can engage in a variety of transformations with elements from groups 13, 14, and 16. These reactions underscore the versatility of the diphosphide moiety as a synthon in inorganic synthesis.
Reactions with Group 13 Elements
The reactivity of stabilized diphosphorus compounds towards Group 13 reagents has been explored. For instance, an N-heterocyclic silylene (NHSi)-stabilized P₂ complex shows reactivity towards the borane (B79455) reagent 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net This reaction leads to the formation of a new phosphorus-boron (P-B) bond, demonstrating the nucleophilic character of the phosphorus centers which attack the electrophilic boron atom. researchgate.net
Reactions with Group 14 Elements
The interaction of diphosphide derivatives with Group 14 electrophiles is well-documented. An NHSi-stabilized P₂ complex can be functionalized by reacting with carbon dioxide (CO₂), resulting in the formation of a phosphorus-carbon (P-C) bond. researchgate.net In a different approach, the reaction of a chloroimidazolium chloride salt with sodium phosphaethynolate, Na[OCP], yields heterocyclic compounds containing a P₂ unit linked to carbonyl groups, further showcasing the formation of P-C bonds. rsc.org
Furthermore, the diphosphorus ligand in an anionic dimolybdenum complex, which can be viewed as a source of the [P₂]²⁻ unit (isoelectronic with [P₂]⁻ radical anion through a one-electron reduction), reacts with a range of Group 14 electrophiles. acs.org Treatment with compounds of the type ER₃X, where E is carbon, silicon, germanium, or tin, results in the formation of new P-E bonds. acs.org For example, reaction with methyl iodide (CH₃I) attaches a methyl group to a phosphorus atom of the P₂ ligand. acs.org This highlights the ability of the diphosphide unit to form bonds with heavier elements of the carbon group.
Reactions with Group 16 Elements
Interactive Data Table: Reactions of Diphosphide(1-) Derivatives with Main Group Reagents
| Diphosphide(1-) Synthon | Main Group Reagent | Reagent Group | Resulting Bond(s) | Reference |
| NHSi-stabilized P₂ | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 13 | P-B | researchgate.net |
| NHSi-stabilized P₂ | Carbon Dioxide (CO₂) | 14 | P-C | researchgate.net |
| [Mo₂(Cp)₂(μ-PCy₂)(CO)₂(μ-κ²:κ²-P₂)]⁻ | Methyl Iodide (CH₃I) | 14 | P-C | acs.org |
| NHC-stabilized P₂ | Molecular Oxygen (O₂) | 16 | P-O | rsc.org |
| NHSi-stabilized P₂ | Water (H₂O) | 16 | P-H | researchgate.net |
Advanced Spectroscopic Characterization of Diphosphide 1 Compounds
Vibrational Spectroscopy (IR, Raman) for P₂⁻ Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within diphosphide(1-) containing compounds. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and symmetry.
In studies of various diphosphate (B83284) compounds, IR and Raman spectroscopy have been instrumental in confirming the presence of specific functional groups and determining structural motifs. researchgate.netresearchgate.net For instance, the symmetric and asymmetric stretching vibrations of P-O-P and PO₃ groups give rise to characteristic bands in the vibrational spectra. researchgate.net The analysis of these spectra, often aided by factor group analysis, can confirm the centrosymmetric or non-centrosymmetric nature of the crystal structure. researchgate.netresearchgate.net The presence or absence of coincidences between Raman and IR spectral bands is a key indicator of a molecule's symmetry. researchgate.netresearchgate.net Furthermore, the vibrational spectra can indicate the geometry of linkages within the molecule, such as a bent P-O-P bridge. researchgate.netresearchgate.net
In the context of the diphosphide(1-) radical anion, vibrational spectroscopy can be used to probe the P-P bond strength. The frequency of the P-P stretching vibration is directly related to the bond order. Changes in this frequency upon reduction from a neutral diphosphene (B14672896) to the diphosphide(1-) radical anion would provide direct evidence of the change in the P-P bond character. Gas-phase Raman spectroscopy has been successfully used to study the P₂ molecule, providing a baseline for understanding the vibrational properties of the diphosphide unit. rsc.org
The table below summarizes typical vibrational modes observed in phosphate-containing compounds, which can serve as a reference for interpreting the spectra of more complex diphosphide systems.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Assignment |
| P-O-P asymmetric stretch | ~950 | - | Stretching of the P-O-P bridge |
| P-O-P symmetric stretch | - | ~750 | Symmetric stretching of the P-O-P bridge |
| PO₃ asymmetric stretch | ~1150 | ~1150 | Asymmetric stretching of the terminal PO₃ group |
| PO₃ symmetric stretch | ~1070 | ~1070 | Symmetric stretching of the terminal PO₃ group |
| POH symmetric stretch | - | 878 | Symmetric stretching of the P-OH bond scispace.com |
| POH antisymmetric stretch | 947 | - | Antisymmetric stretching of the P-OH bond scispace.com |
| P(OH)₂ bending | - | 380 | Bending mode of the P(OH)₂ group scispace.com |
| C=C stretch (in ligands) | - | 1533 | Stretching of carbon-carbon double bonds in organic ligands attached to phosphorus researchgate.net |
| C=N stretch (in ligands) | 1610 | - | Stretching of carbon-nitrogen double bonds in organic ligands researchgate.net |
This table is illustrative and the exact positions of the bands can shift depending on the specific molecular structure and environment. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) of P₂⁻ Systems
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing compounds, including those with diphosphide(1-) units. slideshare.net The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus, providing information about oxidation state, coordination number, and the nature of substituents. slideshare.netresearchgate.net
For species containing a P-P bond, such as the [P₂Se₆]⁴⁻ anion, the ³¹P NMR chemical shifts are found in a distinct region (25 to 95 ppm) compared to those without a P-P bond (-115 to -30 ppm). northwestern.edu This correlation between chemical shift and the presence of a P-P bond is a key diagnostic feature. northwestern.edu The chemical shift anisotropy (CSA), which provides information about the three-dimensional electronic environment around the nucleus, can also be revealing. For instance, the [PSe₄]³⁻ anion exhibits a significantly smaller CSA than other selenophosphate anions due to its higher local tetrahedral symmetry. northwestern.edu
In the context of diphosphide(1-) radical anions, the paramagnetic nature of the species would lead to significantly broadened NMR signals, often making them difficult to observe. However, studies on related ruthenium phosphinidene (B88843) complexes have demonstrated the high sensitivity of the ³¹P chemical shift to the electronic structure of the Ru=P bond. nsf.gov The chemical shift tensor components, obtained from solid-state NMR, provide detailed insights into the bonding. nsf.gov
The following table presents representative ³¹P NMR chemical shift data for various phosphorus-containing species, highlighting the wide range of chemical shifts and the influence of the chemical environment.
| Compound/Anion | ³¹P Chemical Shift (δ, ppm) | Remarks |
| [P₂Se₆]⁴⁻ containing compounds | 25 to 95 | Contains P-P bond northwestern.edu |
| [PSe₄]³⁻ containing compounds | -115 to -30 | No P-P bond northwestern.edu |
| Mg₃P₂ | -262.3, -239.6 | Two crystallographically different phosphorus atoms dtic.mil |
| MgP₄ | -109.2, -114.8 | Two types of phosphorus environments dtic.mil |
| [tBuP=PtBu]•⁻ | Not reported | Radical anion, EPR active scispace.com |
| Ruthenium phosphinidene complexes | Wide range (e.g., ~150 to ~550) | Highly sensitive to the nature of the substituent on phosphorus nsf.govacs.org |
| Diethyl phosphonate | ~7 (in CDCl₃) | Coupled to protons huji.ac.il |
Chemical shifts are typically referenced to 85% H₃PO₄. slideshare.net
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure of materials. By tuning the X-ray energy to a specific absorption edge of an element (e.g., the P K-edge or L-edge), one can obtain information about the oxidation state, coordination environment, and local symmetry of the absorbing atom.
In the study of P2-type layered oxides used as cathode materials for batteries, XAS has been instrumental in understanding the redox processes involving both cations and anions. osti.govrsc.orgdiva-portal.org For example, ex situ XAS at the Mn and Fe K-edges can reveal changes in the oxidation states of these transition metals during charging and discharging cycles. rsc.org Soft X-ray absorption spectroscopy at the O K-edge can provide evidence for the participation of oxygen anions in the redox process, a phenomenon known as anionic redox. osti.govdiva-portal.orgresearchgate.net
For diphosphide(1-) compounds, XAS at the phosphorus K-edge could provide direct information on the oxidation state of the phosphorus atoms. The position of the absorption edge is known to shift with the formal oxidation state of the absorbing element. acs.org Furthermore, the pre-edge features and the X-ray Absorption Near Edge Structure (XANES) region are sensitive to the local geometry and electronic structure. This would be particularly useful in characterizing the electronic changes upon formation of the P₂⁻ radical anion from a neutral precursor. Studies on a series of tungsten compounds have shown a correlation between the L-edge branching ratio and the formal oxidation state. acs.org
The table below illustrates the type of information that can be obtained from XAS studies.
| Spectroscopic Feature | Information Gained | Example Application |
| K-edge position | Formal oxidation state of the absorbing atom | Determining the oxidation state of Mn and Fe in battery materials rsc.org |
| Pre-edge features | Local symmetry and coordination environment | Probing the tetrahedral or octahedral coordination of transition metals |
| XANES | Electronic structure, density of unoccupied states | Characterizing the nature of the redox process (cationic vs. anionic) osti.gov |
| EXAFS | Local atomic structure (bond distances, coordination numbers) | Determining the local structure around Ti in layered oxides aip.org |
| L-edge branching ratio | Formal oxidation state | Correlating with the oxidation state of tungsten in a series of complexes acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Character
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. wikipedia.org This makes it an ideal tool for studying the diphosphide(1-) radical anion. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with nearby magnetic nuclei.
The EPR spectrum of a stable diphosphide(1-) radical anion would be expected to show a characteristic signal with a g-value close to that of a free electron (g ≈ 2.0023). Hyperfine coupling to the two ³¹P nuclei (I = 1/2, 100% natural abundance) would lead to a splitting of the EPR signal into a triplet of triplets if the two phosphorus nuclei are inequivalent, or a more complex pattern if they are equivalent.
For instance, the one-electron reduction of a 1,1-bis-phosphinosulfide alkene resulted in a stable radical anion whose EPR spectrum was centered at g = 2.0022. unige.ch The spectrum exhibited hyperfine coupling to two non-equivalent ³¹P nuclei, indicating an asymmetric distribution of the unpaired electron. unige.ch In another study, the di-tert-butyldiphosphene radical anion, [tBuP=PtBu]•⁻, showed a 1:2:1 triplet in its EPR spectrum at room temperature, indicating coupling of the unpaired electron with two magnetically equivalent ³¹P atoms. scispace.com
The table below summarizes key EPR parameters for some phosphorus-containing radical species.
| Radical Species | g-value (g_iso) | Hyperfine Coupling Constants (A_iso) | Remarks |
| 1,1-bis-phosphinosulfide alkene radical anion | 2.0022 | A_iso(³¹P₁) = 17.5 G, A_iso(³¹P₂) = 29.0 G | Two non-equivalent phosphorus nuclei unige.ch |
| [tBuP=PtBu]•⁻ | 2.0098 | Not explicitly stated, but shows a 1:2:1 triplet | Two equivalent phosphorus nuclei scispace.com |
| PO₃²⁻ | ~2.0023 | A_parallel ≈ 68 mT, A_perpendicular ≈ 53 mT | Formed by X-irradiation of glucose-1-phosphate salts nih.gov |
| HE-TPP radical | 2.0051 | a_N ≈ 5 G | Hydroxyethylidene-thiamine pyrophosphate radical intermediate nih.gov |
| 1-Methylcytosine iminyl σ-radical | g_xx=2.0023, g_yy=2.0043, g_zz=2.0043 | A(N) = (40.0, 0, 0) G and (10.2, 9.5, 9.5) G | Anisotropic g and hyperfine tensors nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, specifically the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. This technique is particularly useful for studying conjugated systems and species with non-bonding electrons. libretexts.orgtanta.edu.eg
For diphosphide(1-) compounds, UV-Vis spectroscopy can provide information about the electronic transitions involving the P-P bond and any associated ligands. The formation of the radical anion from a neutral precursor would likely result in the appearance of new absorption bands in the visible or near-infrared region, corresponding to transitions involving the singly occupied molecular orbital (SOMO).
In a study of novel polymers, the electronic band gaps were determined from the onset of the π-π* transition in their UV-Vis spectra. researchgate.net The absorption spectra of these polymers showed distinct bands corresponding to their electronic structure. researchgate.net For radical anion polymers, new absorption bands appear upon reduction, which are characteristic of the radical species. researchgate.net
The following table provides examples of electronic transitions and their typical absorption regions.
| Type of Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Remarks |
| σ → σ | < 200 | ~1,000 - 10,000 | High energy transition, often in the vacuum UV slideshare.net |
| n → σ | 180 - 250 | ~100 - 1,000 | Involves non-bonding electrons slideshare.net |
| π → π | 200 - 500 | ~1,000 - 10,000 | Characteristic of conjugated systems slideshare.net |
| n → π | 250 - 600 | ~10 - 100 | Weaker transition, involves non-bonding and π electrons slideshare.net |
| d-d transitions | 300 - 800 | ~1 - 1,000 | In transition metal complexes, often weak hhrc.ac.in |
| Charge Transfer | 200 - 600 | > 10,000 | Intense transitions, involve electron transfer between orbitals of different character tanta.edu.eg |
Emerging Research Directions and Future Outlook for Diphosphide 1 Chemistry
Development of Novel Synthetic Routes to Access Diverse P₂⁻ Derivatives
The generation and stabilization of the transient diphosphide(1-) radical anion are central challenges that researchers are actively addressing. Traditional methods often rely on the reduction of white phosphorus (P₄) or P-Cl compounds, which can be hazardous and lack selectivity. Current research is focused on developing milder, more controlled, and versatile synthetic methodologies.
One of the most common approaches to generate radical anions is through the use of reducing agents. capes.gov.br For instance, the Wang group has successfully synthesized phosphorus-centered radical anions by reducing phosphaalkenes with alkali metals like lithium in DME or potassium in THF. capes.gov.br They extended this methodology to create a diphosphorus-centered radical anion from the reduction of a diphosphaalkene using KC₈ in the presence of 18-crown-6. capes.gov.br
A particularly innovative strategy involves the use of N-heterocyclic carbenes (NHCs) to stabilize the P₂ moiety. Researchers have demonstrated that the reaction of sodium phosphaethynolate (Na[OCP]) with a chloroimidazolium chloride salt ([NHC-Cl][Cl]) leads to the formation of compounds containing a P₂ unit coupled with CO fragments, all stabilized by the NHC. researchgate.netnih.gov These reactions provide a novel entry point to P-P coupled materials derived from the phosphaethynolate anion, [OCP]⁻. nih.gov The P-P bond distances in these resulting heterocyclic compounds are intermediate between a single and double bond, highlighting the unique bonding characteristics of these systems. researchgate.netnih.gov
Another promising avenue is the exploration of charge transfer approaches. For example, phosphorus radical anions have been synthesized in coordination with Co(II) and Fe(II) complexes, demonstrating that the electronic properties of the P₂⁻ unit can be modulated by its coordination environment. capes.gov.br The development of such synthetic methods is crucial for generating a diverse library of P₂⁻ derivatives with tunable properties, paving the way for their exploration in a wide range of applications.
| Synthetic Method | Precursors | Key Reagents | Resulting P₂⁻ Derivative Type |
| Alkali Metal Reduction | Diphosphaalkene | KC₈, 18-crown-6, THF | Diphosphorus-centered radical anion |
| NHC-Mediated Coupling | Sodium Phosphaethynolate, [NHC-Cl][Cl] | - | NHC-stabilized P₂-heterocycles |
| Charge Transfer | Phosphaalkene | Co(II) and Fe(II) complexes | Metal-coordinated phosphorus radical anion |
Exploration of Diphosphide(1-) in Supramolecular Assemblies and Functional Materials
The distinct electronic and structural features of the diphosphide(1-) anion make it an attractive building block for the construction of novel supramolecular assemblies and advanced functional materials. idu.ac.id The presence of both a phosphorus-phosphorus bond and a radical character offers unique opportunities for creating materials with interesting electronic, optical, and magnetic properties.
The ability of anions to direct the formation of complex architectures through non-covalent interactions like hydrogen bonding is a cornerstone of supramolecular chemistry. researchgate.net Phosphate (B84403) derivatives, for instance, have been shown to induce the supramolecular assembly of cationic platinum(II) complexes, leading to materials with near-infrared (NIR) emissive properties. rsc.org This principle can be extended to the diphosphide(1-) anion, where its charge and geometry could be used to template the assembly of larger structures. The interaction of the P₂⁻ anion with cationic metal complexes or organic molecules could lead to the formation of one-, two-, or three-dimensional networks with tailored functionalities. researchgate.net
In the realm of functional materials, phosphorus-containing compounds are already known for their diverse applications, from polymers to electroluminescent materials. researchgate.net The incorporation of the P₂⁻ unit into such materials could impart novel properties. For example, the radical nature of diphosphide(1-) could be exploited in the design of magnetic materials or conductive polymers. The P-P bond itself is a unique functional group that can be further modified, allowing for the post-functionalization of materials. The development of organophosphorus materials is a rapidly growing field, with applications in optoelectronic devices, energy storage, and fluorescent sensors. researchgate.net The unique electronic structure of the diphosphide(1-) anion, being a heavier main-group element derivative, makes it a candidate for creating novel electron-accepting materials. researchgate.net
| Material Class | Potential Role of Diphosphide(1-) | Resulting Property/Function |
| Supramolecular Assemblies | Anionic template for cationic components | Controlled network formation, NIR emission |
| Magnetic Materials | Unpaired electron (radical character) | Magnetic ordering, spintronic devices |
| Conductive Polymers | π-system interaction, redox activity | Electrical conductivity, charge transport |
| Electroluminescent Materials | Tuning of electronic energy levels | Light emission in OLEDs |
Application of Advanced Characterization Techniques for In-Operando Studies
Understanding the formation, stability, and reactivity of the diphosphide(1-) radical anion requires sophisticated characterization techniques that can probe its properties under reaction conditions. In-operando studies, where a material or chemical process is analyzed while it is functioning, are particularly crucial for elucidating the transient nature of species like P₂⁻. abo.fi
Techniques such as operando Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy have proven invaluable for studying the reaction mechanisms of radical anions in real-time, for example, within an electrochemical cell. researchgate.netnih.gov This method can track changes in vibrational modes, confirming the formation and conversion of intermediate species during redox processes. researchgate.netnih.gov Similarly, operando X-ray absorption spectroscopy (XAS) is a powerful, element-selective technique that can provide information about the electronic structure and local coordination environment of the phosphorus atoms in both crystalline and amorphous phases. rsc.org XAS has been used to identify the presence of radical anions like S₃˙⁻ in battery systems, a methodology directly applicable to the study of P₂⁻. rsc.org
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) is another advanced technique that allows for the in-operando investigation of solid/liquid interfaces under applied potential. acs.org This could be used to study the behavior of P₂⁻ derivatives at electrode surfaces, providing insights into their role in electrochemical processes. acs.org The combination of multiple in-operando techniques provides a more complete picture of the system under investigation. abo.fi These advanced characterization methods are essential for moving beyond static pictures of diphosphide(1-) derivatives and understanding their dynamic behavior in functional systems.
| Technique | Information Obtained | Relevance to Diphosphide(1-) |
| Operando ATR-IR Spectroscopy | Real-time vibrational changes, intermediate identification | Tracking formation and reaction of P₂⁻ in electrochemical cells |
| Operando X-ray Absorption Spectroscopy (XAS) | Element-specific electronic structure, local coordination | Probing the P-P bond and oxidation state of the P₂⁻ unit |
| Ambient Pressure XPS (AP-XPS) | Surface composition and chemical state at interfaces | Studying the behavior of P₂⁻ at electrode surfaces |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species | Confirming the radical nature and spin density of P₂⁻ |
Theoretical Advancements in Predicting and Understanding Diphosphide(1-) Behavior
Computational chemistry provides a powerful lens through which to understand the fundamental properties of reactive species like the diphosphide(1-) anion. nih.gov Theoretical calculations are indispensable for predicting molecular structures, reaction pathways, and spectroscopic properties, often guiding experimental efforts. cecam.org
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of phosphorus-containing anions. nih.govresearchgate.net Theoretical studies on related diphosphene (B14672896) radical anions have revealed unusual electronic features, providing a basis for understanding the bonding and stability of the P₂⁻ core. acs.org Such calculations can predict key parameters like bond lengths, vibrational frequencies, and electron spin distribution, which can then be compared with experimental data from techniques like X-ray crystallography and EPR spectroscopy.
Computational methods are also crucial for predicting the feasibility of novel synthetic routes and the properties of new P₂⁻ derivatives. mdpi.com For instance, the reaction mechanism for the formation of P₂⁻-containing heterocycles can be elucidated, and the electronic properties of the resulting molecules can be modeled to assess their potential in functional materials. researchgate.net Furthermore, theoretical calculations can help to understand the behavior of these anions in different environments, such as in solution or at an interface, by incorporating solvent models or simulating surface interactions. capes.gov.brnih.gov As computational power and theoretical methods continue to advance, the ability to accurately predict and understand the complex behavior of the diphosphide(1-) anion will become increasingly sophisticated, accelerating the discovery of new chemistry and applications. cecam.org
| Computational Method | Predicted Property | Impact on Diphosphide(1-) Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies | Understanding bonding, stability, and reactivity |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Predicting optical properties for materials applications |
| Ab initio methods | High-accuracy energy calculations, spectroscopic constants | Benchmarking and validating DFT results |
| Molecular Dynamics (MD) | Behavior in solution, interaction with environment | Simulating dynamics in complex systems |
Potential Impact on Sustainable Chemical Processes and Phosphorus Resource Management
The development of diphosphide(1-) chemistry is not only of fundamental interest but also holds potential for addressing critical challenges in sustainability, particularly concerning the phosphorus life cycle. rsc.org Phosphorus is a non-renewable resource, and its current use in agriculture as phosphate fertilizers is often inefficient, leading to environmental pollution through eutrophication. greenfacts.orgepa.govusda.gov
Research into the reactivity of P₂⁻ and its derivatives could open up new, more efficient pathways for creating phosphorus-containing compounds. By understanding the fundamental P-P bond-forming and bond-breaking reactions, it may be possible to develop novel catalytic cycles for the synthesis of organophosphorus compounds that are more atom-economical and generate less waste than traditional methods. researchgate.net This aligns with the principles of green chemistry, which seeks to design chemical processes that reduce or eliminate the use of hazardous substances. rsc.orgresearchgate.net
Furthermore, the unique reactivity of diphosphide(1-) could be harnessed for phosphorus recovery and recycling. Developing chemical processes that can capture and convert waste phosphate streams into valuable phosphorus-based chemicals is a key goal for sustainable phosphorus management. decachem.comacs.org While direct applications are still speculative, the fundamental knowledge gained from studying highly reactive phosphorus species like P₂⁻ is essential for innovating in the broader field of phosphorus chemistry. By expanding the toolbox of phosphorus transformations, diphosphide(1-) research could ultimately contribute to a more circular phosphorus economy, reducing our reliance on mined phosphate rock and mitigating the environmental impact of phosphorus loss. nih.gov
| Area of Impact | Potential Contribution of Diphosphide(1-) Chemistry |
| Green Synthesis | Development of novel catalytic routes to organophosphorus compounds |
| Phosphorus Recycling | New chemical transformations for converting waste phosphate |
| Resource Efficiency | More atom-economical synthetic processes |
| Environmental Remediation | Potential for novel materials for phosphate capture (speculative) |
Q & A
Basic: What methodologies are recommended for synthesizing high-purity diphosphide(1−) compounds, and how can stoichiometric control be achieved?
Synthesis of diphosphide(1−) compounds requires precise control of reaction conditions (e.g., temperature, pressure, and precursor ratios). For example, vacuum growth techniques, as used in zinc tin diphosphide thin films, minimize oxygen contamination and enable stoichiometric control via in situ monitoring . Solid-state reactions under inert atmospheres (e.g., argon) with high-purity elemental precursors are preferred. Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) validates phase purity and stoichiometry .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing diphosphide(1−) structural properties?
Key techniques include:
- Raman spectroscopy : Identifies P–P bonding modes (e.g., stretching frequencies at 300–500 cm⁻¹) to confirm diphosphide anion formation .
- Single-crystal XRD : Resolves crystal symmetry and anion arrangement, critical for distinguishing diphosphide(1−) from related phosphides (e.g., triphosphides) .
- X-ray photoelectron spectroscopy (XPS) : Quantifies oxidation states of phosphorus and metal cations, ensuring charge balance aligns with the [P₂]⁻ formulation .
Advanced: How do generalized gradient approximation (GGA) functionals improve electronic structure predictions for diphosphide(1−) materials compared to local density approximation (LDA)?
GGA functionals (e.g., PW91) account for electron density gradients, enabling accurate modeling of anisotropic bonding in diphosphides. Unlike LDA, GGA correctly predicts the linear response of the electron gas in metallic diphosphides, reducing errors in bandgap and Fermi surface calculations . For example, GGA-based DFT simulations in VASP (Vienna ab initio simulation package) reproduce experimental lattice parameters within 1–2% deviation for transition metal diphosphides .
Advanced: How can discrepancies between experimental and computational band structures in diphosphide(1−) systems be resolved?
Discrepancies often arise from neglected spin-orbit coupling (SOC) or insufficient k-point sampling. Advanced strategies include:
- Hybrid functionals (e.g., HSE06) : Improve bandgap accuracy in semiconducting diphosphides .
- GW corrections : Address self-energy effects in quasiparticle calculations .
- Experimental validation : Angle-resolved photoemission spectroscopy (ARPES) directly maps band dispersion, providing benchmarks for computational models .
Advanced: What experimental evidence supports the existence of topological states (e.g., Weyl fermions) in transition metal diphosphides?
In MoP₂ and WP₂, Weyl fermions manifest as gapless surface states protected by crystal symmetry. High-resolution ARPES and quantum oscillation measurements detect linear band crossings and chiral anomaly effects (e.g., negative magnetoresistance), confirming their topological nature . Computational screening using symmetry indicators and tight-binding models further identifies candidate diphosphides .
Basic: What are best practices for ensuring reproducibility in diphosphide(1−) synthesis protocols?
- Detailed reporting : Document precursor purity, reaction atmospheres, and heating rates explicitly (e.g., "sintered at 800°C for 48 h under 10⁻⁶ mbar vacuum") .
- Metadata sharing : Include raw XRD patterns and EDX spectra in supplementary materials to enable cross-validation .
- Statistical sampling : Replicate syntheses ≥3 times to assess batch-to-batch variability .
Advanced: How do pseudopotential choices in DFT simulations impact the accuracy of diphosphide(1−) property predictions?
Pseudopotentials must balance computational efficiency and accuracy. Projector-augmented wave (PAW) pseudopotentials with explicit treatment of d-electrons are critical for transition metal diphosphides (e.g., Mo, W). Tests with varying cutoff energies (400–600 eV) ensure convergence of forces (<0.01 eV/Å) and stresses (<0.1 GPa) .
Methodological: How to design experiments to investigate anion disorder in diphosphide(1−) crystals?
- Neutron diffraction : Locates disordered P₂ anions via isotopic contrast (e.g., ³¹P substitution) .
- Molecular dynamics (MD) simulations : Model anion dynamics under thermal stress, identifying metastable configurations .
- Anneal-quench experiments : Trap high-temperature disordered states for room-temperature analysis .
Advanced: What strategies mitigate challenges in synthesizing air-sensitive diphosphide(1−) compounds?
- Glovebox techniques : Handle precursors and products under O₂/H₂O-free conditions (<0.1 ppm) .
- Passivation layers : Coat samples with amorphous carbon or boron nitride to prevent oxidation during storage .
- In operando characterization : Use synchrotron XRD with environmental cells to monitor reactions in real time .
Methodological: How to evaluate the feasibility of a diphosphide(1−)-related research question using the FINER framework?
Apply FINER criteria:
- Feasible : Ensure access to high-pressure synthesis equipment or computational resources.
- Interesting : Target gaps like unexplored topological phases or anion-property relationships .
- Novel : Compare against known phosphides (e.g., monopnictides) to justify originality .
- Ethical : Address safety protocols for handling toxic byproducts (e.g., arsenic analogs) .
- Relevant : Align with broader goals like quantum materials discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
